

U-73343: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *u-73343*
Cat. No.: *B1202739*

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An In-depth Examination of the Chemical Structure, Properties, and Experimental Applications of 1-[6-[[[(17 β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione

Abstract

U-73343 is a widely utilized aminosteroid in cell biology and pharmacology, primarily known as the inactive structural analog of the potent phospholipase C (PLC) inhibitor, U-73122. Its principal application in research is to serve as a negative control, allowing scientists to discern the specific effects of PLC inhibition by U-73122 from its potential off-target actions. The key structural difference—the saturation of a double bond in the pyrrolidinedione ring of **U-73343** compared to the maleimide ring in U-73122—renders **U-73343** incapable of the covalent modification thought to be involved in PLC inhibition by its counterpart.[1] However, accumulating evidence demonstrates that **U-73343** is not biologically inert and exhibits its own distinct pharmacological activities, including the inhibition of pannexin-1 (Panx1) channels and receptor-mediated phospholipase D (PLD) activation.[2] Some studies have also characterized it as a protonophore, a compound that can transport protons across biological membranes.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **U-73343**, complete with detailed experimental protocols for its application in research.

Chemical Structure and Properties

U-73343 is a synthetic, cell-permeable aminosteroid derivative. Its identity and key properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	1-[6-[[[(17 β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione] [4]
Synonyms	U73343, U-73122 Inactive Analog
CAS Number	142878-12-4 [5]
Molecular Formula	C ₂₉ H ₄₂ N ₂ O ₃ [5]
SMILES	<chem>N5(C(=O)CCC5=O)CCCCCN[C@@H]1[C@@]2(--INVALID-LINK--c4c(cc(cc4)OC)CC3">C@HCC1)C</chem>
InChI Key	CJHWFIUASFCKN-ZRJUGLEFSA-N [2]

Table 2: Physicochemical and Handling Properties

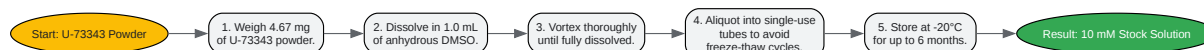
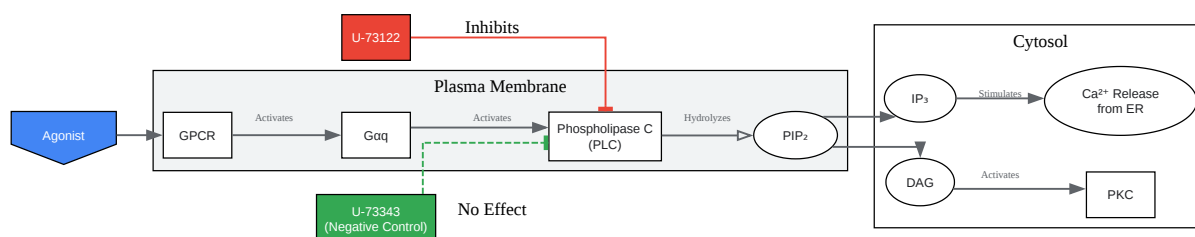
Property	Value
Molecular Weight	466.66 g/mol
Appearance	Off-white solid [6]
Purity	≥98% (by HPLC) [2]
Solubility	DMSO: up to 10 mM (with gentle warming) [2] Ethanol: up to 5 mM (with gentle warming) [2] Chloroform: 200 mg/mL [6] Water: Insoluble [7]
Storage	Store solid at room temperature. [2] DMSO stock solutions are stable for up to 6 months at -20°C.

Mechanism of Action and Biological Activity

Role as a Negative Control for PLC Inhibition

The primary use of **U-73343** stems from its structural similarity to U-73122, a widely used inhibitor of phospholipase C (PLC). PLC enzymes are critical components of intracellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This pathway, typically initiated by Gq-coupled G protein-coupled receptors (GPCRs), leads to calcium mobilization and protein kinase C (PKC) activation.

U-73122 contains a maleimide group, which is believed to covalently modify PLC enzymes, leading to their inhibition. In contrast, **U-73343** possesses a succinimide group, which lacks the reactive double bond of the maleimide and is thus incapable of this covalent modification.^[1] Therefore, in a typical experiment, if an effect is produced by U-73122 but not by an equivalent concentration of **U-73343**, the effect is attributed to the specific inhibition of PLC.



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